Product packaging for Cyclopentanethiol(Cat. No.:CAS No. 1679-07-8)

Cyclopentanethiol

Cat. No.: B157770
CAS No.: 1679-07-8
M. Wt: 102.2 g/mol
InChI Key: WVDYBOADDMMFIY-UHFFFAOYSA-N
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Description

Overview of Cyclopentanethiol as an Organosulfur Compound

This compound, also known by synonyms such as cyclopentyl mercaptan or mercaptocyclopentane, is an organosulfur compound with the molecular formula C₅H₁₀S. It is characterized by a five-membered cyclopentane (B165970) ring attached to a thiol (-SH) functional group. ontosight.aiontosight.aisolubilityofthings.com As a thiol, it is the sulfur analog of an alcohol, where the oxygen atom is replaced by a sulfur atom. libretexts.org this compound is typically a colorless to pale yellow liquid with a strong, unpleasant odor characteristic of many thiols. ontosight.aiontosight.aisolubilityofthings.com Its physical properties include a boiling point around 129-131 °C at 745 mmHg, a density of approximately 0.955 g/mL at 25 °C, and a refractive index of about 1.4902. chemicalbook.comchemicalbook.com It exhibits low solubility in water but is soluble in organic solvents such as alcohol and oils. solubilityofthings.comchemicalbook.comchemicalbook.com The presence of both a polar thiol group and a non-polar cyclopentane ring influences its solubility characteristics. solubilityofthings.com

Historical Context and Evolution of Research on Thiol Compounds

The study of organosulfur compounds, including thiols, has a history dating back to the nineteenth century. Early research focused on the discovery and characterization of typical classes of organic sulfur compounds. tandfonline.comtandfonline.com Organic thiols (mercaptans), with the general formula R-SH, were recognized as the simplest unequivocally organic sulfur compounds. tandfonline.com The analogy between sulfur and oxygen compounds, such as thioethers (sulfides) being formal analogs of ethers, was noted early on and contributed to the development of chemical theories. tandfonline.com The reactivity of the thiol group, particularly its ability to form disulfides through oxidation and participate in reactions like those with acids to form thioesters or in radical reactions, has been a central theme in the evolution of thiol chemistry. ontosight.ai The unique properties and reactivity of the thiol functional group have made these compounds valuable in various fields of chemical research. britannica.com

Significance of this compound in Contemporary Chemical Sciences

This compound holds significance in contemporary chemical sciences due to its utility as a building block and reagent in the synthesis of more complex organic compounds. solubilityofthings.com Its reactivity, stemming from the presence of the thiol group, allows for its participation in various chemical transformations, including oxidation, substitution, and addition reactions. ontosight.aisolubilityofthings.com It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and materials for electronics. ontosight.aiontosight.ai Beyond its synthetic applications, this compound is also relevant in research studies investigating sulfur-containing compounds and their behavior in chemical and biological systems. ontosight.aiontosight.ai Its cyclic structure provides a point of interest compared to acyclic thiols, influencing its chemical behavior. solubilityofthings.com

Scope and Objectives of Current Research Trends on this compound

Current academic research involving this compound explores various facets of its chemistry and potential applications. Studies investigate its synthesis through different routes, such as the reaction of cyclopentyl halides with hydrogen sulfide (B99878) or the transformation of cyclopentanol (B49286). ontosight.aichegg.com Research also focuses on its participation in specific reaction types, including thiol-ene click reactions for polymer modification and synthesis rsc.orgresearchgate.netfrontiersin.org, and cross-coupling reactions chinesechemsoc.org. The interaction of thiols, including this compound, with metal surfaces is another area of investigation, particularly in the context of self-assembled monolayers (SAMs) and their surface structures and electrochemical behavior on materials like gold. acs.orgisrra.orgresearchgate.net Furthermore, this compound is utilized as a model compound in studies exploring the behavior of neutral thiols as ligands in metal complexes, such as ferrous heme iron proteins. nih.gov The objective of these research trends is to expand the synthetic utility of this compound, understand its fundamental chemical properties and reactivity, and explore its potential in materials science and biochemical research.

Here is a table summarizing some experimental properties of this compound:

PropertyValueReference
Physical DescriptionColorless to pale yellow liquid ontosight.aiontosight.aisolubilityofthings.com
Boiling Point129-131 °C @ 745 mmHg chemicalbook.comchemicalbook.com
Density0.955 g/mL @ 25 °C chemicalbook.comchemicalbook.com
Refractive Index1.4902 chemicalbook.comchemicalbook.com
Solubility (Water)Low / Slightly soluble ontosight.aiontosight.aisolubilityofthings.com
OdorStrong, unpleasant (alliaceous, celery, citrus) ontosight.aiontosight.aisolubilityofthings.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B157770 Cyclopentanethiol CAS No. 1679-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanethiol
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InChI

InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2
Source PubChem
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InChI Key

WVDYBOADDMMFIY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10S
Source PubChem
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DSSTOX Substance ID

DTXSID1047108
Record name Cyclopentanethiol
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Molecular Weight

102.20 g/mol
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Physical Description

colourless liquid
Record name Cyclopentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

41.00 to 42.00 °C. @ 16.00 mm Hg
Record name Cyclopentanethiol
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Solubility

758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils
Record name Cyclopentanethiol
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Density

0.920-0.925
Record name Cyclopentanethiol
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CAS No.

1679-07-8
Record name Cyclopentanethiol
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Record name CYCLOPENTANETHIOL
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Advanced Synthetic Methodologies for Cyclopentanethiol and Its Derivatives

Chemo- and Regioselective Synthesis of Cyclopentanethiol

The synthesis of this compound often involves methods that ensure the selective formation of the thiol group on the cyclopentane (B165970) ring. Various approaches have been developed to achieve this, including reactions involving cyclopentyl halides and reductive sulfidation techniques.

Reaction of Cyclopentyl Halides with Hydrogen Sulfide (B99878) in Catalytic Systems

A common strategy for synthesizing thiols is the reaction of alkyl halides with hydrogen sulfide (H₂S) or a source of the hydrosulfide (B80085) anion (HS⁻). ias.ac.insciensage.info For this compound, this involves the reaction of cyclopentyl halides, such as cyclopentyl bromide or cyclopentyl chloride, with H₂S or a hydrosulfide salt in the presence of a catalyst. ontosight.aichemicalbook.com

Alkyl chlorides, bromides, and iodides readily react with alcoholic sodium hydrosulfide (NaSH) or hydrogen sulfide in ethanolic solution to form the corresponding alkyl thiols. ias.ac.in For instance, cyclopentyl bromide can react with potassium hydrogen sulfide to synthesize cyclopentyl mercaptan. chemicalbook.comzhishangchemical.com

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of this reaction. While the search results mention the general reaction of alkyl halides with H₂S or NaSH, specific catalytic systems optimized for the synthesis of this compound from cyclopentyl halides and hydrogen sulfide are not detailed in the provided snippets. However, the broader context of thiol synthesis from alkyl halides and hydrosulfides often involves catalysts to improve reaction rates and yields. sciensage.info

Reductive Sulfidation Approaches for this compound Synthesis

Reductive sulfidation is another approach for synthesizing thiols, which typically involves the reduction of a functional group and the introduction of a sulfur atom. In the context of this compound synthesis, this can involve starting materials containing carbonyl groups or other functionalities that can be simultaneously reduced and sulfurized.

One reported method involves the synthesis of cyclopentyl mercaptan from cyclopentanone (B42830) dimethyl dithioacetaldehyde and an alkali metal. zhishangchemical.com Another approach mentioned is the preparation from sulfurized cyclopentyl naphthyl in the presence of a metal aluminosilicate (B74896) catalyst. zhishangchemical.com

Research has also explored reductive sulfidation using phosphorus decasulfide (P₄S₁₀) followed by reduction with sodium borohydride (B1222165) (NaBH₄) for the synthesis of thiols from carbonyl compounds. acs.orgresearchgate.net While the direct application of this specific two-step method to cyclopentanone to yield this compound is not explicitly detailed in the provided snippets, the general methodology of reductive sulfidation of carbonyls is relevant. acs.orgresearchgate.net

Furthermore, microbiological reductive sulfidation has been observed, where certain bacteria can mediate the transformation of carbonyl compounds into thiol derivatives. acs.orgresearchgate.net This highlights a distinct biological pathway for reductive sulfidation.

Novel Reagents and Catalytic Systems in this compound Synthesis

The development of novel reagents and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical synthesis, including the synthesis of thiols like this compound.

Utilization of Isothiouronium Salts in Thiol Formation

Isothiouronium salts are valuable intermediates in the synthesis of thiols. ias.ac.inrsc.orgwikiwand.comucalgary.cathieme-connect.com These salts can be readily achieved from alkyl alcohols or alkyl halides, followed by hydrolysis or reduction. ias.ac.in The reaction of an alkyl halide with thiourea (B124793) in an SN2 fashion yields an intermediate isothiouronium salt. ucalgary.ca Hydrolysis of this intermediate provides the thiol. ucalgary.ca This process can often be carried out without isolating the intermediate isothiouronium salt. ucalgary.ca

The preparation of alkyl thiols from alkyl halides via their isothiouronium salt, followed by hydrolysis using an amine instead of an alkali, has been reported. ias.ac.in Isothiouronium salts are prepared in high-boiling solvents and cleaved by high-boiling potent amines. ias.ac.in Microwave irradiation has also been used in the synthesis of thiolated compounds via an isothiouronium ion intermediate. ias.ac.in

While the search results discuss the general utility of isothiouronium salts in thiol synthesis from alkyl halides, specific examples or detailed research findings focusing solely on the synthesis of this compound using this method are not prominently featured. However, given that cyclopentyl halides can be used to synthesize this compound, the isothiouronium salt route is a plausible, albeit not specifically detailed for this compound in the provided information, synthetic strategy.

Catalytic Preparation of Thiols Using H₂S

The catalytic preparation of thiols using hydrogen sulfide (H₂S) is an important area of research, particularly for industrial applications. ias.ac.inbohrium.com Historically, thiols were prepared by the acid-catalyzed addition of alkenes with H₂S. bohrium.com However, this method could lead to dialkyl sulfides as by-products. ias.ac.in

More recent catalytic approaches involve the reaction of alcohols with H₂S in the presence of various catalysts. ias.ac.inresearchgate.net For example, industrial preparation of alkyl thiols by the reaction of alkyl alcohols with H₂S in a reactor using catalytic blend oxides like CoMo/alumina (B75360) or NiMo/alumina as hydrotreating catalysts and α-alumina/γ-alumina as dehydrating catalysts or alumina diluent has been patented. ias.ac.in

Research has also investigated acid-base catalysts for the synthesis of thiols from H₂S and alcohols. researchgate.net Catalysts with weak Lewis acid sites and strong base sites have shown selectivity for thiol formation, while catalysts with strong acid sites were highly active but less selective, leading to dehydration products. researchgate.net

While these studies demonstrate the catalytic preparation of thiols using H₂S from alcohols and alkenes, direct information on the catalytic reaction of cyclopentane derivatives (other than potentially cyclopentene, though not explicitly mentioned) with H₂S to specifically synthesize this compound within catalytic systems is not detailed in the provided search results. The synthesis from cyclopentyl halides with H₂S or hydrosulfides, as discussed earlier, is a more directly supported route for this compound in the provided information.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound15510 nih.govfishersci.sefishersci.cathegoodscentscompany.com
Cyclopentyl Bromide8728 fishersci.cathegoodscentscompany.comfishersci.cawikipedia.org
Cyclopentyl ChlorideNot specifically found for cyclopentyl chloride, but related cyclopentyl acyl chlorides are available cenmed.comnih.gov
Cyclopentyl Iodide1556-18-9 (CAS) sigmaaldrich.comsigmaaldrich.comfishersci.com, PubChem CID 73784 fishersci.com
Hydrogen Sulfide402 wikipedia.orgmpg.deuni.lu
Thiourea2723790 wikiwand.comscribd.com
Sodium Hydrosulfide (NaSH)28015 ereztech.com
Phosphorus Decasulfide (P₄S₁₀)Not explicitly found, but mentioned in context of reductive sulfidation acs.orgresearchgate.net
S-Methylisothiourea (an example of an isothiouronium salt)14038 ontosight.ai

Interactive Data Tables

Based on the search results, detailed quantitative data tables with specific reaction conditions, yields, and selectivities for the synthesis of this compound for each method are not consistently available across the snippets. The information provided is more descriptive of the synthetic routes. Creating interactive data tables would require more structured quantitative data than is present in the search results. However, here is a summary of some reported data points:

PropertyValueSource
Boiling Point~142°C ontosight.ai, 129-131 °C/745 mmHg chemicalbook.com ontosight.aichemicalbook.com
Density0.955 g/mL at 25 °C chemicalbook.com, 0.92000 to 0.92500 @ 25.00 °C thegoodscentscompany.com chemicalbook.comthegoodscentscompany.com
Vapor Pressure1 mmHg @ 20 °C chemicalbook.comthegoodscentscompany.comsigmaaldrich.com chemicalbook.comthegoodscentscompany.comsigmaaldrich.com
Flash Point77 °F (25 °C) chemicalbook.comthegoodscentscompany.comsigmaaldrich.com chemicalbook.comthegoodscentscompany.comsigmaaldrich.com
Solubility in WaterLow ontosight.ai, Slightly soluble chemicalbook.comfishersci.sesolubilityofthings.com ontosight.aichemicalbook.comfishersci.sesolubilityofthings.com
Solubility in AlcoholSoluble chemicalbook.comfishersci.se chemicalbook.comfishersci.se

This table provides a summary of some physical properties. Detailed reaction data for specific synthetic methods leading to this compound were not consistently available in a format suitable for comprehensive interactive tables within the provided search results.

Thiolation Reactions with Silanethiol/Disilathiane

Silanethiols and disilathianes serve as protected sulfur sources that can be utilized in thiolation reactions. ias.ac.in, researchgate.net For instance, triphenylsilanethiol, a protected derivative of H₂S, can react with epoxides to yield β-hydroxymercaptans after deprotection. ias.ac.in Hexamethyldisilathiane has also been employed in the synthesis of thiols from activated alkyl halides. ias.ac.in The use of silyl (B83357) derivatives of H₂S allows for the generation of a nucleophilic sulfur center, which can participate in reactions to form C-S bonds. ias.ac.in

Application of Thiolacetic Acid/Thioacetates in this compound Synthesis

Thiolacetic acid (CH₃C(O)SH) and its salts, such as potassium thioacetate (B1230152), are commonly used reagents for introducing the thiol group indirectly. ias.ac.in, researchgate.net, wikipedia.org A typical approach involves the reaction of an alkyl halide with a thioacetate salt to form a thioacetate ester. wikipedia.org This thioester can then be hydrolyzed or reduced to yield the corresponding thiol. ias.ac.in, wikipedia.org For example, alkyl thioacetates can be prepared from alkyl halides and potassium thioacetate. ias.ac.in Subsequent transformation of the alkyl thioester to the thiol can be achieved using methods like alkaline hydrolysis or reduction. ias.ac.in, wikipedia.org Palladium-catalyzed methanolysis of thioacetates using borohydride exchange resin has also been reported as a method for thiol synthesis from alkyl halides via thioacetates. ias.ac.in

Xanthate-Mediated Routes to this compound

Xanthates (ROCS₂K) have emerged as versatile reagents and thiol surrogates in organic synthesis. ias.ac.in, researchgate.net, nih.gov They can be readily prepared and are often less odorous and toxic compared to free thiols. nih.gov While primarily used in the synthesis of thioethers through reactions with alkyl or aryl halides, xanthates can also be involved in routes leading to thiols. nih.gov Xanthate intermediates can be generated via nucleophilic substitution reactions. nih.gov Although the direct synthesis of dialkyl thioethers from xanthates has been less explored, xanthates are well-established precursors for generating radicals used in C-C bond formation. chemrxiv.org

Reactions Involving Sodium Thiocyanate (B1210189) and Sodium Trithiocarbonates

Sodium thiocyanate (NaSCN) and sodium trithiocarbonates (Na₂CS₃) can serve as sulfur sources in thiol synthesis. ias.ac.in, researchgate.net Thiocyanates can be used as precursors for thiol preparation, often involving the reductive removal of the nitrile group from a sulfur atom. ias.ac.in, univ-lorraine.fr Alkyl trithiocarbonates, obtainable from the reaction of sodium trithiocarbonate (B1256668) with halogenated derivatives, can be converted to thiols under acidic or basic conditions, or by reduction. univ-lorraine.fr This method has been noted as particularly effective for the synthesis of dithiols. univ-lorraine.fr

Lawesson's Reagent and Phosphorus Decasulfide in Thiol Synthesis

Lawesson's reagent (LR) and phosphorus decasulfide (P₄S₁₀) are potent thiation agents widely used in organic synthesis, primarily for converting carbonyl compounds into thiocarbonyls. ias.ac.in, researchgate.net, wikipedia.org, chemicalbook.com, researchgate.net, mdpi.com While their main application is in the formation of C=S bonds, they can also be involved in the synthesis of thiols. chemicalbook.com Lawesson's reagent contains a four-membered ring structure with alternating sulfur and phosphorus atoms and dissociates to form reactive intermediates that facilitate the oxygen-sulfur exchange. wikipedia.org, chemicalbook.com P₄S₁₀ is another established reagent for thionation. mdpi.com These reagents can facilitate the conversion of oxygen functionalities into their thio analogs. chemicalbook.com, researchgate.net

Enzymatic Methods for Thiol Synthesis

Enzymatic methods offer a biocatalytic approach to thiol synthesis, often providing milder and more selective reaction conditions. ias.ac.in, researchgate.net Enzymes can catalyze the hydrolysis of thioacetates to produce thiols. imreblank.ch This approach has been demonstrated for the efficient production of thiols from readily available thioacetate precursors. imreblank.ch Biocatalysis, in general, is a key aspect of green chemistry, utilizing enzymes or other biological molecules to catalyze reactions under mild conditions. ijnc.ir, catalysis.blog Enzymatic reductive sulfidation using microorganisms has also been explored for the transformation of carbonyl compounds, including cyclopentanone, into thiols like this compound. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. imist.ma, catalysis.blog Applying these principles to the synthesis of this compound involves developing more sustainable and environmentally friendly methodologies. ijnc.ir, jocpr.com

Several green chemistry approaches are relevant to organic synthesis and can be considered for thiol production. These include the use of alternative, safer solvents such as water, supercritical CO₂, and bio-based solvents, which are less toxic and have a lower environmental impact compared to traditional organic solvents. jocpr.com Catalysis plays a pivotal role in green chemistry by increasing reaction efficiency, reducing waste, and lowering energy consumption. catalysis.blog This includes the use of heterogeneous, homogeneous, and biocatalysts. catalysis.blog

Specific green techniques in organic synthesis, such as microwave irradiation, ultrasonication, photocatalysis, grinding, and milling, can enhance reaction rates, improve yields, and enable solvent-free conditions. encyclopedia.pub, ijnc.ir While the search results highlight these general green chemistry approaches and mention enzymatic methods for thiol synthesis including this compound acs.org, detailed studies applying all of these specific green techniques exclusively to the synthesis of this compound were not extensively detailed in the provided snippets. However, the principles of waste minimization, atom economy, and the use of less hazardous reagents are central to green chemistry and are guiding factors in the development of more sustainable synthetic routes for compounds like this compound. imist.ma, jocpr.com

Atom Economy Maximization in this compound Synthesis

Atom economy is a key principle in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of atoms from the reactants that are incorporated into the final desired product. jocpr.comskpharmteco.com Maximizing atom economy minimizes waste generation, contributing to more sustainable processes. jocpr.com

In the context of this compound synthesis, atom-economical approaches would ideally involve reactions where most, if not all, atoms of the starting materials are present in the this compound product. Traditional methods, such as the reaction of cyclopentyl halides with metal hydrosulfides (e.g., potassium hydrogen sulfide), can be relatively atom-economical, particularly if the byproduct (e.g., potassium halide) can be easily separated and potentially recycled. zhishangchemical.comchemicalbook.com

Research in this area focuses on designing reactions that avoid the formation of significant stoichiometric byproducts. Catalytic methods often contribute to higher atom economy as the catalyst is regenerated rather than consumed in the reaction. jocpr.comnih.gov For example, catalytic preparations using hydrogen sulfide can be highly atom-economical, as hydrogen sulfide (H₂S) wikipedia.orgmpg.deuni.lu directly provides the sulfur atom needed for the thiol group, and the other product is often water or a simple molecule. ias.ac.in

While specific detailed research findings on atom economy calculations solely for this compound synthesis are not extensively available in the provided snippets, the general principles of atom economy are highly relevant. jocpr.comskpharmteco.com Strategies that are being developed for thiol synthesis in general, such as catalytic methods and the use of highly incorporable sulfur sources, are applicable to improving the atom economy of this compound production. ias.ac.in

Development of Catalysis-Driven Transformations for this compound

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions. iitm.ac.in The development of catalysis-driven transformations for this compound synthesis is an active area of research.

One approach involves the catalytic reaction of cyclopentane derivatives with hydrogen sulfide (H₂S). ias.ac.in For instance, the thiolation of cyclopentanone to this compound has been reported using a sulfided CoMo/Al₂O₃ catalyst under atmospheric pressure with H₂S/H₂. This method achieved a selectivity of up to 90% for this compound. ias.ac.in The selectivity was found to be dependent on reaction temperature and the molar ratio of H₂S to the ketone. ias.ac.in

Electrochemical methods with anodic activation of hydrogen sulfide have also been explored for the thiolation of cyclopentane. researchgate.net This process can lead to the formation of this compound, dicyclopentyl disulfide, and dicyclopentyl sulfide. researchgate.net The formation of this compound was confirmed by gas chromatography, and the total current yield of organosulfur compounds increased with reaction time. researchgate.net

Photocatalytic C(sp³)–H thiolation using decatungstate anion as a photocatalyst has been demonstrated for various substrates, including cyclic ketones like cyclopentanone. rsc.org This method allows for site-selective C–H thiolation using thiosulfonates as thiolating reagents. rsc.org The thiolation of cyclopentanone using this photocatalytic system yielded the desired product in 64% yield. rsc.org

Organocatalysis, utilizing small organic molecules as catalysts, is another area being explored for the synthesis of sulfur-containing compounds via reactions like thia-Michael addition. acs.orgnumberanalytics.com While the provided information specifically mentions the use of this compound as a reactant in a prolinamide-catalyzed thia-Michael addition to synthesize β-thioketones, this highlights the potential for organocatalytic approaches in related sulfur chemistry that could be adapted or explored for this compound synthesis itself. acs.org

These catalytic methods offer advantages such as improved reaction rates, selectivity, and potentially milder reaction conditions compared to traditional stoichiometric methods.

Utilization of Renewable Feedstocks for this compound Precursors

The use of renewable feedstocks in chemical synthesis is a critical aspect of developing sustainable processes. For this compound synthesis, this involves exploring precursors derived from biomass or other renewable sources.

While direct information on the synthesis of this compound specifically from renewable feedstocks is not explicitly detailed in the provided search results, the broader context of utilizing renewable resources in organic synthesis is highlighted. jocpr.com Cyclopentane derivatives could potentially be derived from the processing of biomass or other bio-based materials through various chemical transformations.

For example, furan (B31954) derivatives obtained from carbohydrates are renewable resources that can be converted into various cyclic compounds, including cyclopentane rings, through processes like hydrogenation and rearrangement. If efficient and economically viable routes exist to produce cyclopentane or functionalized cyclopentane precursors from renewable sources, these could serve as sustainable starting materials for this compound synthesis.

Solvent-Free and Aqueous-Phase Reactions for this compound

Minimizing or eliminating the use of organic solvents in chemical reactions is a key principle of green chemistry, reducing waste and environmental impact. rsc.orgcem.com Solvent-free and aqueous-phase reactions for this compound synthesis are therefore desirable.

Solvent-free reaction conditions, often facilitated by techniques like ball milling or microwave irradiation, can offer advantages such as increased reaction rates, improved yields, and simplified work-up procedures. rsc.orgcem.com While a specific solvent-free synthesis of this compound is not detailed, the general applicability of solvent-free conditions to various organic transformations, including those involving thiols, has been demonstrated. rsc.orgcem.comscribd.comresearchgate.net

Aqueous-phase reactions, using water as the solvent, are also highly attractive from a sustainability perspective. Water is inexpensive, non-toxic, and environmentally benign. The slight solubility of this compound in water suggests that aqueous or biphasic reaction systems could potentially be explored for its synthesis or reactions involving it. nih.govsolubilityofthings.comchemicalbook.comfishersci.se

Some synthetic methods for thiols, such as the reaction of alkyl halides with sodium hydrosulfide (NaSH), can be carried out in aqueous or mixed aqueous-organic systems. ereztech.comchegg.com Given that this compound can be synthesized from cyclopentyl bromide and potassium hydrogen sulfide, exploring similar reactions in aqueous or solvent-free conditions could be a promising avenue. zhishangchemical.comchemicalbook.com

Research into green synthesis methodologies, including solvent-free and aqueous reactions, is continuously evolving, and these approaches hold potential for the development of more sustainable routes to this compound.

Integration of Flow Chemistry and Biocatalysis

Flow chemistry, where reactions are conducted in continuous flow reactors rather than batch vessels, offers several advantages for chemical synthesis, including improved control over reaction parameters, enhanced safety, and potential for easier scale-up. Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical transformations, provides a route to highly selective and environmentally friendly processes, often operating under mild conditions. wisc.edukoreascience.kr

The integration of flow chemistry and biocatalysis for the synthesis of thiols and related compounds is an emerging area. While direct examples of flow chemistry specifically applied to this compound synthesis are not provided in the search results, flow systems are increasingly being used for various organosulfur reactions.

Biocatalysis has shown promise in the synthesis of sulfur-containing amino acids and other organosulfur compounds. wisc.edu Enzymes like γ-synthases can catalyze the formation of thioether-containing non-canonical amino acids. wisc.edu While this compound itself is not an amino acid, research into biocatalytic carbon-sulfur bond formation could potentially lead to enzymatic routes for synthesizing cyclic thiols or their precursors. For example, some microorganisms are involved in the biogeneration of volatile sulfur compounds, including thiols. ajol.info

The combination of flow chemistry with biocatalysis could offer a powerful platform for the continuous and sustainable production of this compound, leveraging the benefits of both technologies. This could involve immobilized enzymes or cells within flow reactors to catalyze specific thiolation steps.

Reduction of Derivatives and Protecting Groups in Synthetic Pathways

In the context of this compound synthesis, minimizing the use of protecting groups and reducing derivatives would lead to more efficient and atom-economical routes. For example, if this compound is synthesized from a protected thiol precursor or a disulfide, the deprotection or reduction step adds complexity and generates byproducts.

Methods that directly introduce the thiol group without the need for protecting groups are preferred. Catalytic thiolation reactions, such as the direct reaction of cyclopentane derivatives with hydrogen sulfide, are examples of approaches that can potentially avoid the use of protecting groups. ias.ac.in

Research into more efficient methods for the deprotection of thiols or the direct synthesis of thiols from readily available precursors without the need for intermediate derivatives is relevant to improving the synthesis of this compound. For instance, methods for the deprotection of aryl or vinyl sulfides have been reported. ias.ac.in Developing similar efficient methods applicable to cyclic systems like cyclopentane could be beneficial.

Scalability and Industrial Feasibility of this compound Production

The scalability and industrial feasibility of a synthetic route are crucial considerations for the commercial production of this compound. A feasible industrial process must be efficient, cost-effective, safe, and environmentally sound.

Traditional methods for thiol synthesis, such as the reaction of alkyl halides with metal hydrosulfides, have been used on an industrial scale for various thiols. zhishangchemical.comchemicalbook.com The synthesis of this compound from cyclopentyl bromide and potassium hydrogen sulfide is an example of a potentially scalable route. zhishangchemical.comchemicalbook.com

However, the advanced synthetic methodologies discussed in the previous sections aim to improve upon traditional methods, offering potential benefits for large-scale production. Catalytic processes, for instance, can lead to higher throughput and reduced raw material consumption compared to stoichiometric reactions. jocpr.comnih.gov The use of heterogeneous catalysts that can be easily separated and recycled is particularly attractive for industrial applications. acs.org

The development of continuous flow processes offers significant advantages for scalability and industrial feasibility. Flow reactors allow for precise control of reaction conditions, efficient heat transfer, and potentially higher productivity compared to batch reactors. cem.com Integrating catalytic or biocatalytic transformations into flow systems could enable continuous, high-volume production of this compound.

The utilization of renewable feedstocks can contribute to the long-term sustainability and economic feasibility of production by reducing reliance on finite petrochemical resources. jocpr.com

Furthermore, developing solvent-free or aqueous-phase reactions can simplify downstream processing, reduce waste disposal costs, and improve safety, all of which are important factors for industrial feasibility. rsc.orgcem.com

Research into process optimization, including reaction engineering, catalyst development, and separation techniques, is essential for translating advanced synthetic methodologies from the laboratory scale to industrial production. The goal is to develop processes that are not only scientifically elegant but also economically competitive and environmentally responsible.

Compound NamePubChem CID
This compound15510
Hydrogen sulfide402
Cyclopentane236
Cyclopentyl bromide8728
Potassium hydrogen sulfide28015
Sodium hydrosulfide28015
Cyclopentanone8375
Decatungstate anion23678844
Thiosulfonates-
Cyclopentyl disulfide1679-09-0 (CAS, CID not found)
Dicyclopentyl sulfide1073-70-7 (CAS, CID not found)
Cyclopentanol (B49286)8793
Thionyl chloride24820
Sodium hydrosulfide28015

This compound (C₅H₁₀S), also recognized as cyclopentyl mercaptan, is an organosulfur compound featuring a thiol (-SH) functional group attached to a five-membered cyclopentane ring. nih.govontosight.aiontosight.ai It presents as a colorless to pale yellow liquid with a characteristic strong, unpleasant odor. ontosight.aiontosight.ai This compound is a valuable intermediate in various chemical syntheses, finding utility in the creation of pharmaceuticals, agrochemicals, electronic materials, and as a component in flavorings. ontosight.aiontosight.aizhishangchem.com The combination of its cyclic structure and reactive thiol group makes this compound a subject of considerable interest in both academic organic chemistry and industrial applications. solubilityofthings.com

The synthesis of thiols, including this compound, is a significant area within organic chemistry dueable to their broad range of applications. researchgate.net Historically, synthetic routes have often involved the reaction of cyclopentyl halides with sulfur sources such as hydrogen sulfide or metal hydrosulfides. ontosight.aizhishangchemical.comchemicalbook.com However, contemporary synthetic chemistry is increasingly focused on developing methodologies that are more efficient, sustainable, and environmentally benign. This involves strategies aimed at maximizing the incorporation of reactant atoms into the product, employing catalytic methods, utilizing renewable resources, implementing greener reaction conditions like solvent-free or aqueous systems, and integrating advanced techniques such as flow chemistry and biocatalysis.

The drive for efficient and sustainable synthesis routes for this compound and its related compounds has spurred the exploration of various advanced methodologies. These approaches seek to enhance reaction efficiency, minimize waste, and reduce environmental impact.

Atom Economy Maximization in this compound Synthesis

Atom economy, a foundational principle of green chemistry, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are successfully incorporated into the desired final product. jocpr.comskpharmteco.com Maximizing atom economy is crucial for minimizing waste generation and fostering more sustainable chemical processes. jocpr.com

For the synthesis of this compound, atom-economical methods strive to integrate most, if not all, of the atoms from the starting materials into the this compound molecule. While traditional methods, such as the reaction between cyclopentyl halides and metal hydrosulfides (e.g., potassium hydrogen sulfide), can exhibit reasonable atom economy, particularly if byproducts are manageable, modern approaches aim for even greater efficiency. zhishangchemical.comchemicalbook.com

Research in this domain focuses on designing reactions that avoid the production of substantial stoichiometric byproducts. Catalytic reactions are often inherently more atom-economical because the catalyst is regenerated throughout the process rather than being consumed. jocpr.comnih.gov For example, catalytic syntheses utilizing hydrogen sulfide (H₂S) wikipedia.orgmpg.deuni.lu are highly atom-economical as H₂S directly provides the necessary sulfur atom, often yielding water or another simple molecule as the only other product. ias.ac.in

Although specific, detailed research findings focusing solely on atom economy calculations for this compound synthesis were not extensively found in the provided information, the general principles of atom economy are highly applicable. jocpr.comskpharmteco.com Strategies being developed for the synthesis of thiols in general, such as catalytic methods and the use of efficiently incorporated sulfur sources, are relevant to improving the atom economy of this compound production. ias.ac.in

Development of Catalysis-Driven Transformations for this compound

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with enhanced efficiency, selectivity, and under milder conditions. iitm.ac.in The development of catalytic methods for synthesizing this compound is an active area of investigation.

One promising route involves the catalytic reaction of cyclopentane derivatives with hydrogen sulfide (H₂S). ias.ac.in For instance, the conversion of cyclopentanone to this compound has been achieved using a sulfided CoMo/Al₂O₃ catalyst under atmospheric pressure with a mixture of H₂S and H₂. This method demonstrated a selectivity for this compound of up to 90%. ias.ac.in The selectivity was observed to be influenced by factors such as the reaction temperature and the molar ratio of H₂S to the ketone. ias.ac.in

Electrochemical methods involving the anodic activation of hydrogen sulfide have also been explored for the thiolation of cyclopentane. researchgate.net This process can yield this compound, alongside dicyclopentyl disulfide and dicyclopentyl sulfide. researchgate.net The formation of this compound was confirmed using gas chromatography, and the total current yield of organosulfur compounds was found to increase with longer reaction times. researchgate.net

Photocatalytic C(sp³)–H thiolation, employing a decatungstate anion as a photocatalyst, has been successfully applied to various substrates, including cyclic ketones like cyclopentanone. rsc.org This method facilitates site-selective C–H thiolation using thiosulfonates as the thiolating agents. rsc.org The photocatalytic thiolation of cyclopentanone using this system resulted in the desired product with a 64% yield. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is another area being investigated for the synthesis of sulfur-containing compounds through reactions such as the thia-Michael addition. acs.orgnumberanalytics.com While the provided information specifically mentions this compound as a reactant in a prolinamide-catalyzed thia-Michael addition for the synthesis of β-thioketones, this underscores the potential for applying organocatalytic strategies to related sulfur chemistry that could be adapted for this compound synthesis itself. acs.org

These catalytic approaches offer significant advantages, including accelerated reaction rates, improved selectivity, and the potential for conducting reactions under milder conditions compared to traditional stoichiometric methods.

Utilization of Renewable Feedstocks for this compound Precursors

The incorporation of renewable feedstocks into chemical synthesis is a vital component of developing sustainable processes. For this compound synthesis, this entails exploring the use of precursors derived from biomass or other renewable sources.

While direct information specifically detailing the synthesis of this compound from renewable feedstocks is not explicitly present in the provided search results, the broader concept of utilizing renewable resources in organic synthesis is emphasized. jocpr.com Cyclopentane derivatives could potentially be sourced from the processing of biomass or other bio-based materials through various chemical transformations.

For example, furan derivatives, which are readily available from carbohydrates, are renewable resources that can be converted into cyclic compounds, including cyclopentane rings, through processes such as hydrogenation and rearrangement. If efficient and economically feasible methods for producing cyclopentane or functionalized cyclopentane precursors from renewable sources are developed, these could serve as sustainable starting materials for the synthesis of this compound.

Solvent-Free and Aqueous-Phase Reactions for this compound

Reducing or eliminating the use of organic solvents in chemical reactions is a core principle of green chemistry, leading to reduced waste and environmental impact. rsc.orgcem.com Consequently, the development of solvent-free and aqueous-phase reactions for this compound synthesis is highly desirable.

Solvent-free reaction conditions, often facilitated by techniques such as ball milling or microwave irradiation, can offer benefits including increased reaction rates, higher yields, and simplified product isolation. rsc.orgcem.com Although a specific solvent-free synthesis of this compound is not detailed, the general applicability of solvent-free conditions to various organic transformations, including those involving thiols, has been demonstrated. rsc.orgcem.comscribd.comresearchgate.net

Aqueous-phase reactions, utilizing water as the solvent, are particularly attractive from a sustainability standpoint due to water's low cost, non-toxicity, and environmental compatibility. The reported slight solubility of this compound in water suggests that aqueous or biphasic reaction systems could potentially be explored for its synthesis or reactions involving it. nih.govsolubilityofthings.comchemicalbook.comfishersci.se

Certain synthetic methods for thiols, such as the reaction of alkyl halides with sodium hydrosulfide (NaSH), can be conducted in aqueous or mixed aqueous-organic systems. ereztech.comchegg.com Given that this compound can be synthesized from cyclopentyl bromide and potassium hydrogen sulfide, investigating similar reactions under aqueous or solvent-free conditions represents a promising area of research. zhishangchemical.comchemicalbook.com

Research into green synthesis methodologies, including solvent-free and aqueous reactions, is continuously advancing, and these approaches hold significant potential for developing more sustainable routes to this compound.

Integration of Flow Chemistry and Biocatalysis

Flow chemistry, which involves conducting reactions in continuous flow reactors as opposed to batch vessels, offers several advantages for chemical synthesis, including enhanced control over reaction parameters, improved safety, and greater potential for scalability. Biocatalysis, which utilizes enzymes or microorganisms to catalyze chemical transformations, provides a pathway to highly selective and environmentally friendly processes that often operate under mild conditions. wisc.edukoreascience.kr

The integration of flow chemistry and biocatalysis for the synthesis of thiols and related compounds is an emerging field. While specific examples of flow chemistry applied directly to this compound synthesis are not explicitly mentioned in the search results, flow systems are increasingly being employed for various organosulfur reactions.

Biocatalysis has shown promise in the synthesis of sulfur-containing amino acids and other organosulfur compounds. wisc.edu Enzymes such as γ-synthases are capable of catalyzing the formation of thioether-containing non-canonical amino acids. wisc.edu Although this compound is not an amino acid, research into biocatalytic carbon-sulfur bond formation could potentially lead to enzymatic pathways for synthesizing cyclic thiols or their precursors. For instance, some microorganisms are known to be involved in the biogeneration of volatile sulfur compounds, including thiols. ajol.info

Combining flow chemistry with biocatalysis could provide a powerful platform for the continuous and sustainable production of this compound, leveraging the benefits of both technologies. This could involve the use of immobilized enzymes or cells within flow reactors to catalyze specific thiolation steps.

Reduction of Derivatives and Protecting Groups in Synthetic Pathways

In the context of this compound synthesis, minimizing the reliance on protecting groups and the creation of reducible derivatives would contribute to more efficient and atom-economical routes. For example, if this compound is synthesized from a protected thiol precursor or a disulfide, the deprotection or reduction step introduces additional complexity and produces byproducts.

Synthetic strategies that directly introduce the thiol group without requiring protecting groups are preferred. Catalytic thiolation reactions, such as the direct reaction of cyclopentane derivatives with hydrogen sulfide, are examples of approaches that can potentially circumvent the need for protecting groups. ias.ac.in

Research focused on developing more efficient methods for the deprotection of thiols or the direct synthesis of thiols from readily available precursors without the need for intermediate derivatives is relevant to improving the synthesis of this compound. For instance, methods for the deprotection of aryl or vinyl sulfides have been reported. ias.ac.in Developing similar efficient methods applicable to cyclic systems like cyclopentane could be advantageous.

Scalability and Industrial Feasibility of this compound Production

The scalability and industrial feasibility of a synthetic route are critical factors for the commercial production of this compound. An industrially viable process must be efficient, cost-effective, safe, and environmentally responsible.

Traditional methods for thiol synthesis, such as the reaction of alkyl halides with metal hydrosulfides, have been implemented on an industrial scale for various thiols. zhishangchemical.comchemicalbook.com The synthesis of this compound from cyclopentyl bromide and potassium hydrogen sulfide represents a potentially scalable route based on established chemical transformations. zhishangchemical.comchemicalbook.com

However, the advanced synthetic methodologies discussed in the preceding sections aim to enhance traditional methods, offering potential benefits for large-scale production. Catalytic processes, for example, can lead to higher throughput and reduced consumption of raw materials compared to stoichiometric reactions. jocpr.comnih.gov The use of heterogeneous catalysts that can be easily separated and recycled is particularly appealing for industrial applications. acs.org

The development of continuous flow processes offers significant advantages for scalability and industrial feasibility. Flow reactors enable precise control of reaction parameters, efficient heat transfer, and potentially higher productivity compared to batch reactors. cem.com Integrating catalytic or biocatalytic transformations into flow systems could facilitate continuous, high-volume production of this compound.

The utilization of renewable feedstocks can contribute to the long-term sustainability and economic feasibility of production by decreasing dependence on finite petrochemical resources. jocpr.com

Furthermore, developing solvent-free or aqueous-phase reactions can simplify downstream processing, reduce costs associated with waste disposal, and enhance safety, all of which are crucial considerations for industrial feasibility. rsc.orgcem.com

Research focused on process optimization, including reaction engineering, catalyst development, and separation techniques, is essential for successfully transitioning advanced synthetic methodologies from the laboratory to industrial production. The objective is to develop processes that are not only scientifically sound but also economically competitive and environmentally conscious.

Reaction Mechanisms and Chemical Reactivity of Cyclopentanethiol

Thiol Functional Group Reactivity in Cyclopentanethiol

The thiol (-SH) group serves as the primary reactive center in this compound. Thiols share some similarities with alcohols but are notably more acidic and nucleophilic due to the properties of the sulfur atom. masterorganicchemistry.com The relatively low bond energy of the S-H bond in thiols like this compound contributes to their reactivity. zhishangchem.com

Oxidation Reactions to Form Disulfides

Thiols are readily oxidized to form disulfides, a reaction involving the formation of a covalent bond between two sulfur atoms (R-S-S-R). ontosight.aimasterorganicchemistry.com The oxidation of this compound yields dicyclopentyl disulfide. ontosight.ainih.gov This transformation can be facilitated by various oxidizing agents, with mild oxidants such as iodine (I₂) commonly employed. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netlibretexts.org The aerobic oxidation of thiols to disulfides can also be achieved catalytically under mild conditions. organic-chemistry.org This oxidation is a fundamental reaction in thiol chemistry and plays a crucial role in biological systems, particularly in the formation of disulfide bonds that stabilize protein structures. masterorganicchemistry.comnih.gov

The general equation for the oxidation of thiols to disulfides is:

$2 \text{ RSH} + [\text{Oxidizing Agent}] \rightarrow \text{RSSR} + [\text{Reduced Species}]$

For this compound, this reaction is:

$2 \text{ C}_5\text{H}_9\text{SH} + [\text{Oxidizing Agent}] \rightarrow (\text{C}_5\text{H}_9\text{S})_2 + [\text{Reduced Species}]$

Reaction with Acids to Form Thioesters

This compound can react with carboxylic acids or their derivatives to produce thioesters, compounds with the general structure R-C(=O)-S-R'. ontosight.aiwikipedia.org This reaction is analogous to the esterification of alcohols, with the sulfur atom substituting the oxygen in the ester linkage. wikipedia.orgkhanacademy.org The formation of thioesters typically requires the presence of a dehydrating agent or an acid catalyst to promote the condensation. wikipedia.orgkhanacademy.org Reacting this compound with a carboxylic acid (R'COOH) would result in a thioester of the form R'C(=O)SC₅H₉.

The general reaction for thioester formation from thiols and carboxylic acids is:

$\text{RSH} + \text{R'COOH} \rightarrow \text{RSC(O)R'} + \text{H}_2\text{O}$

Thioesters are significant intermediates in various synthetic organic transformations and biochemical pathways. wikipedia.orgsioc-journal.cn

Deprotonation Reactions and Thiol Salt Formation

Thiols are more acidic than their alcohol counterparts due to the higher polarizability of sulfur and the lower bond dissociation energy of the S-H bond compared to the O-H bond in alcohols. masterorganicchemistry.com this compound can be deprotonated to form the corresponding thiolate anion, C₅H₉S⁻. zhishangchem.commasterorganicchemistry.com This deprotonation is typically carried out using a suitable base. masterorganicchemistry.com The resulting thiolate anion is a potent nucleophile. masterorganicchemistry.com Thiols generally have pKa values in the range of 10-11, indicating their weak acidity. masterorganicchemistry.comorganicchemistrydata.org A predicted pKa value for this compound is approximately 10.87. zhishangchem.com

The deprotonation reaction can be represented as:

$\text{C}_5\text{H}_9\text{SH} + \text{Base} \rightarrow \text{C}_5\text{H}_9\text{S}^- + \text{Conjugate Acid of Base}$

Forming thiolate salts is a common strategy to enhance the nucleophilicity of thiols for subsequent reactions.

Radical Reactions Involving this compound

Thiols are known to participate in radical reactions, often through the generation of thiyl radicals (RS•). ontosight.aiias.ac.in The relatively weak S-H bond facilitates its homolytic cleavage, yielding a thiyl radical and a hydrogen radical under appropriate conditions, such as in the presence of radical initiators or through oxidation. zhishangchem.comchinesechemsoc.org Thiyl radicals are highly reactive species capable of various reactions, including addition to unsaturated bonds, hydrogen atom abstraction, and coupling. ias.ac.in

This compound can form the cyclopentylthiyl radical (C₅H₉S•) under suitable radical-generating conditions. chinesechemsoc.org These thiyl radicals can engage in radical chain reactions, such as adding to alkenes to form carbon-centered radicals, which can then abstract a hydrogen atom from another thiol molecule, propagating the chain. ias.ac.in this compound has been utilized in radical cross-coupling reactions. chinesechemsoc.orgchinesechemsoc.org

This compound in Nucleophilic Substitution Reactions

Thiolate anions (RS⁻) are highly effective nucleophiles due to the significant polarizability of the sulfur atom. masterorganicchemistry.com The cyclopentanethiolate anion, generated by deprotonating this compound, can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides. masterorganicchemistry.comksu.edu.sa In these reactions, the thiolate anion attacks the electrophilic carbon center, leading to the expulsion of a leaving group and the formation of a new carbon-sulfur bond, typically resulting in a thioether (sulfide). masterorganicchemistry.comlibretexts.org

A general representation of an S₂-like reaction involving a thiolate is:

$\text{C}_5\text{H}_9\text{S}^- + \text{R'-X} \rightarrow \text{C}_5\text{H}_9\text{S-R'} + \text{X}^-$

where R'-X represents an alkyl halide or a similar electrophile with a leaving group X.

While the literature confirms the general participation of thiols and thiolate anions in nucleophilic substitution reactions, specific detailed studies focusing exclusively on this compound as the nucleophile in such reactions were not extensively found in the search results, beyond its potential to form sulfides. libretexts.orgvulcanchem.comgoogle.com

This compound in Elimination Reactions

While the thiol functional group itself is not typically associated with undergoing elimination reactions, molecules containing the cyclopentane (B165970) ring and appropriate leaving groups can undergo such transformations. Elimination reactions generally involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a pi bond, such as an alkene. If this compound were to be involved in an elimination reaction, it would likely require a modification to the molecule, such as the introduction of a leaving group on the cyclopentane ring, or occur in a reaction where the thiol group is part of a larger leaving group.

Thiol-Ene Reactions with this compound

Thiol-ene reactions involve the addition of a thiol to an alkene (or alkyne) to form a thioether. alfa-chemistry.com This reaction is considered a type of "click" chemistry due to its efficiency, high yields, and tolerance of various functional groups and reaction conditions. alfa-chemistry.comnih.gov Thiol-ene reactions can proceed through different mechanisms, including radical-mediated, base- or nucleophile-catalyzed, photoinitiated, and acid-catalyzed pathways. alfa-chemistry.comrsc.org this compound, as a representative thiol, can participate in these diverse thiol-ene transformations.

The radical-mediated thiol-ene reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. alfa-chemistry.com Initiation can be triggered by thermal initiators, metal catalysts, or photochemistry, generating a thiyl radical. alfa-chemistry.comacsgcipr.org This thiyl radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. alfa-chemistry.comacsgcipr.orgencyclopedia.pubresearchgate.net In the propagation step, this carbon radical abstracts a hydrogen atom from another thiol molecule, yielding the final anti-Markovnikov addition product (an alkyl sulfide) and regenerating a thiyl radical to continue the chain. alfa-chemistry.comencyclopedia.pubresearchgate.net This mechanism is favored with unactivated alkenes. acsgcipr.orgresearchgate.net

The thiol-Michael addition is a specific type of thiol-ene reaction that occurs between a thiol and an electron-deficient alkene (a Michael acceptor). nsf.govmdpi.comnih.gov This reaction is typically catalyzed by bases or nucleophiles. nsf.govmdpi.com The mechanism involves the deprotonation of the thiol by a base to form a thiolate anion, which is a strong nucleophile. alfa-chemistry.comnsf.govmdpi.com The thiolate anion then attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a carbon-centered anion (or enolate). nsf.gov This intermediate abstracts a proton from a protonated catalyst or another thiol molecule, yielding the thioether product and regenerating the catalyst. nsf.gov This mechanism is distinct from the radical pathway and results in a different regioselectivity. mdpi.com

Intramolecular thiol-ene reactions involve a molecule containing both a thiol and an alkene (or alkyne) functionality, leading to the formation of cyclic sulfur-containing heterocycles. acsgcipr.orgresearchgate.netwikipedia.orgmdpi.com Similar to intermolecular thiol-ene reactions, these cyclizations can be initiated by radicals. researchgate.netmdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo ring closure) is influenced by factors such as the substitution pattern of the alkene and reaction conditions, although mixtures of isomers can sometimes be observed. researchgate.netwikipedia.orgmdpi.com This approach has been utilized in the synthesis of various cyclic structures, including thiosugars and cyclic peptides. researchgate.netwikipedia.orgmdpi.comresearchgate.net

Photoinitiated thiol-ene reactions utilize light, typically UV or visible light, to generate the initiating radicals or catalytic species. nih.govencyclopedia.pubresearchgate.netwikipedia.orgresearchgate.netrsc.org Photoinitiators can be used to accelerate the formation of thiyl radicals through S-H abstraction upon irradiation. researchgate.netresearchgate.net This method offers advantages such as spatial and temporal control over the reaction and the ability to proceed under mild conditions, including ambient temperature and pressure, and even in the presence of air and moisture. alfa-chemistry.comwikipedia.orgresearchgate.net Photoinitiated thiol-ene reactions are widely applied in areas such as polymer synthesis, surface modification, and bioconjugation. nih.govwikipedia.orgmdpi.comrsc.org

The acid-catalyzed thiol-ene (ACT) reaction represents a distinct pathway for thiol-ene conjugation. rsc.orgnih.govrsc.org Unlike the radical or base-catalyzed mechanisms, the ACT reaction proceeds via a cation-mediated pathway. rsc.orgnih.gov An acid catalyst protonates the alkene, generating a carbocation intermediate. rsc.orgnih.gov The thiol then undergoes electrophilic addition to this carbocation, typically resulting in a Markovnikov-directed thioether bond. rsc.orgnih.gov This mechanism is particularly effective with alkene substrates that readily undergo cationic polymerizations, such as vinyl functional groups. rsc.orgrsc.org The ACT reaction produces S,X-acetal conjugates, which differ from the static thioether bonds formed by radical or Michael addition pathways and have potential applications in areas like drug delivery. rsc.orgrsc.org Photoinitiation of the ACT reaction using photochromic photoacids has also been demonstrated. rsc.orgrsc.org

Metal Coordination Chemistry of this compound

This compound, a cyclic thiol, can act as a ligand in coordination chemistry, forming complexes with various metal centers. Thiols generally exhibit a strong affinity for metal surfaces and ions, particularly soft acids like zero-valent noble metals, due to the soft basic nature of the thiol group according to the hard-soft-acid-base theory. mdpi.com The coordination involves the donation of electron density from the sulfur atom to the metal center, forming a coordinate covalent bond. libretexts.orgbccampus.ca The study of coordination chemistry involving thiols is a significant area within inorganic chemistry, encompassing a wide range of metals and their interactions with sulfur-containing ligands. wikipedia.orgorientjchem.org this compound has been noted in the structural investigation of dimethylthallium(III) thiolate complexes, indicating its ability to coordinate with main group metals like thallium. researchgate.net

Electronic and Steric Effects in Metal-Ligand Complexes

The properties and reactivity of metal complexes are significantly influenced by the electronic and steric effects exerted by the coordinating ligands. numberanalytics.comrsc.orgresearchgate.net Electronic effects relate to the ligand's ability to donate or withdraw electron density from the metal center, thereby affecting the metal's electron configuration and reactivity. numberanalytics.com Steric effects arise from the spatial requirements of the ligands around the metal center, influencing the accessibility of the metal to other molecules and the preferred coordination geometry. numberanalytics.comlibretexts.org In the case of cyclic thiols like this compound, both the electron-donating capacity of the sulfur atom and the steric bulk of the cyclopentane ring contribute to these effects. The steric bulk can influence the coordination number and geometry of the metal center. libretexts.org As seen in nanoparticle synthesis with bulky cyclopentane thiol, the interplay between electronic and steric factors can determine the outcome of the synthesis and the final structure of the metal complex or nanomaterial. nih.gov Studies on other metal complexes with substituted cyclic ligands have shown how increasing steric volume can lead to distortions in the complex structure. nih.gov

Decarboxylative Allylic Thioether Formation

Decarboxylative coupling reactions represent a valuable strategy in organic synthesis for forming carbon-heteroatom bonds, including carbon-sulfur bonds to create thioethers. researchgate.net This type of reaction typically involves the coupling of a carboxylic acid derivative (often a redox-active ester) with a thiol or a thiol equivalent, often facilitated by a transition metal catalyst or photoredox catalysis. researchgate.netnsf.govnih.gov The process generally involves the decarboxylation of the carboxylic acid component, generating a radical species that subsequently reacts with the thiol or a metal-thiolate intermediate to form the thioether linkage. nsf.govnih.gov While specific examples of this compound being used in decarboxylative allylic thioether formation were not found in the provided search results, the general methodology involving the coupling of thiols with allylic systems via a decarboxylative pathway is a known synthetic approach. The reaction conditions and catalyst choice are crucial for achieving good yields and selectivity in such transformations. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of Cyclopentanethiol

Quantum Mechanical Studies of Cyclopentanethiol

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, properties, and reactivity.

Electronic structure calculations, typically employing methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, could provide detailed information about the distribution of electrons within the this compound molecule. These calculations would yield molecular orbitals and their corresponding energy levels. Key insights that could be gained include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical in predicting the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Electron Density Distribution: These calculations would reveal the regions of high and low electron density within the molecule, indicating polar bonds and reactive sites. For this compound, this would likely show a higher electron density around the sulfur atom due to its lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic or nucleophilic attack.

While specific electronic structure calculations for this compound are not readily found, such studies are routine in computational chemistry for characterizing new or interesting molecules.

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, radical reactions involving the thiol group, or its behavior as a nucleophile.

Potential Energy Surface (PES): By calculating the energy of the system for various arrangements of atoms, a PES can be mapped out. This surface reveals the minimum energy pathways for reactions.

Transition State Theory: A key aspect of reaction pathway analysis is the identification of transition states, which are the highest energy points along the reaction coordinate. morressier.com Transition state theory uses the properties of the transition state to calculate reaction rates. morressier.comlibretexts.org For a hypothetical reaction involving this compound, computational chemists would locate the transition state structure and calculate its energy and vibrational frequencies. This information would be used to determine the activation energy and predict the reaction rate constant. While general principles of transition state theory are well-established, specific analyses for this compound reactions are not prevalent in the literature. morressier.comlibretexts.org

Theoretical calculations can provide accurate estimates of various thermochemical properties. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides experimentally determined thermochemical data for this compound. rsc.orgscribd.com Computational studies could complement or, in the absence of experimental data, predict these values.

Key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔfH°): This is a fundamental thermodynamic property representing the heat change when a compound is formed from its constituent elements in their standard states.

Entropy (S°): A measure of the disorder or randomness of a system.

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

The table below presents some of the available experimental thermochemical data for this compound from the NIST database. rsc.org

PropertyValueUnitsReference
Enthalpy of Formation (liquid)-119.7 ± 1.2kJ/mol rsc.org
Enthalpy of Combustion (liquid)-3418.2 ± 1.1kJ/mol rsc.org
Standard Entropy (liquid)240.29J/mol·K rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations focused on this compound are not widely reported, this technique could be applied to understand its behavior in various environments.

An MD simulation of this compound would involve:

Defining a Force Field: A set of parameters that describe the potential energy of the system as a function of the positions of its atoms.

Setting up the System: This involves placing one or more this compound molecules in a simulation box, often with a solvent like water or in a bulk liquid phase.

Running the Simulation: The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.

From such simulations, one could extract information about:

Liquid Structure: The arrangement of molecules in the liquid phase, including radial distribution functions.

Transport Properties: Diffusion coefficients, viscosity, and thermal conductivity.

Conformational Dynamics: The time-evolution of the molecule's shape and the rates of interconversion between different conformers.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is widely used to study chemical reactivity due to its balance of accuracy and computational cost. nih.gov

For this compound, DFT could be used to calculate a range of reactivity descriptors:

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity, which provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions or the dual descriptor can be calculated to identify the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack.

Conformational Analysis of this compound

The five-membered ring of cyclopentane (B165970) is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair . pressbooks.pub The energy barrier between these conformations is low, leading to a phenomenon called pseudorotation, where the pucker appears to rotate around the ring.

For this compound, the presence of the thiol substituent would influence the conformational preferences. A computational conformational analysis of this compound would aim to:

Identify Stable Conformers: By performing a systematic search of the potential energy surface, the various stable conformations (local minima) of this compound could be identified. This would likely involve different orientations of the thiol group (e.g., axial vs. equatorial-like positions in the puckered ring).

Determine Relative Energies: The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Analyze Interconversion Pathways: The transition states connecting the different conformers would be located to understand the dynamics of conformational change.

While the general principles of cyclopentane conformational analysis are well-understood, detailed computational studies specifically for this compound are not prominent in the scientific literature. scribd.comresearchgate.net

Predictive Modeling of this compound Properties and Interactions

Computational chemistry provides powerful tools for the predictive modeling of molecular properties and interactions, offering insights that complement experimental data. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), it is possible to build detailed models of this compound, elucidating its structural characteristics, energetic properties, and behavior in complex chemical environments. These theoretical studies are crucial for understanding the fundamental nature of this compound and predicting its reactivity and interactions with other molecules.

Predicting Molecular Properties

The intrinsic properties of this compound can be accurately predicted using quantum chemical calculations. These models provide a foundational understanding of the molecule's stability, conformation, and electronic structure.

Structural and Conformational Analysis: The five-membered ring of cyclopentane is not planar; it adopts puckered conformations to alleviate torsional strain. dalalinstitute.commaricopa.edu The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com

Thermochemical and Spectroscopic Properties: Quantum chemical methods are widely employed to predict the thermochemical properties of molecules. For this compound, properties such as the standard enthalpy of formation can be calculated, providing data that is often in close agreement with experimental findings.

Furthermore, the vibrational frequencies of this compound can be predicted from first principles. dtic.mil These calculations simulate the infrared (IR) and Raman spectra by determining the energies of different vibrational modes, such as the characteristic S-H and C-S stretching frequencies. Comparing these predicted spectra with experimental data allows for the precise assignment of spectral bands to specific molecular motions. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in calculations, can be systematically corrected using scale factors to improve accuracy. nist.govnist.gov

Below is a table of computationally predicted molecular properties for this compound.

PropertyPredicted Value
Molecular Weight102.20 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass102.05032149 Da
Polar Surface Area1 Ų
Heavy Atom Count6
Complexity37.2
Data sourced from PubChem CID 15510. nih.gov

The following table illustrates the types of detailed geometric parameters that are determined through DFT-based geometry optimization.

ParameterDescriptionPredicted Value Range
C-S Bond LengthThe distance between the carbon of the ring and the sulfur atom.~1.82 - 1.84 Å
S-H Bond LengthThe distance between the sulfur and hydrogen atoms of the thiol group.~1.34 - 1.35 Å
C-C Bond LengthThe average distance between adjacent carbon atoms in the ring.~1.54 - 1.56 Å
C-S-H Bond AngleThe angle formed by the C-S-H atoms.~96° - 98°
C-C-C Bond AngleThe average interior angle between carbon atoms in the ring.~102° - 106°
Values are representative and based on typical results for similar thiol and cycloalkane structures from computational studies.

Modeling Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in solution, its binding affinity to materials, and its role in chemical reactions. Computational models can simulate these interactions with high fidelity.

Interaction Energy Decomposition: When this compound interacts with another molecule, the stability of the resulting complex is determined by a balance of several fundamental forces. Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT) or Energy Decomposition Analysis (EDA), can calculate the total interaction energy and partition it into physically meaningful components. q-chem.comescholarship.org These components typically include:

Electrostatics: The interaction between the permanent charge distributions of the molecules.

Dispersion: Weak attractions arising from correlated fluctuations in electron density (van der Waals forces).

Pauli Repulsion: The strong, short-range repulsion that occurs when the electron clouds of two molecules overlap.

Induction (Polarization): The distortion of a molecule's electron cloud in response to the electric field of another molecule.

Charge Transfer: The energy stabilization resulting from the movement of electrons from an occupied orbital of one molecule to an unoccupied orbital of another.

Modeling these energy components helps to explain, for example, why this compound might preferentially bind to a polar surface or how it forms hydrogen bonds with acceptor molecules.

Molecular Dynamics Simulations: While quantum chemical calculations provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations are used to model the dynamic evolution of a system over time. rsc.org In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom.

MD simulations can be used to predict the behavior of this compound in a liquid state or in solution. For instance, a simulation could model a single this compound molecule in a box of water molecules, revealing details about its solvation shell, the average number of hydrogen bonds it forms with water, and its diffusion characteristics. Such simulations are invaluable for predicting macroscopic properties like solubility and for understanding how the solvent structure influences the conformation and reactivity of the thiol. nih.gov These models are also applied to study the interactions of thiols with larger biological molecules, such as proteins, to understand binding mechanisms. rsc.org

Applications of Cyclopentanethiol in Materials Science

Cyclopentanethiol in Self-Assembled Monolayers (SAMs) on Metal Surfaces

The formation of this compound (CPT) SAMs on metal surfaces, particularly gold, provides a method for precisely controlling the chemical and physical properties of an interface. The structure and stability of these monolayers are dictated by a combination of factors including the sulfur-gold bond, interactions between the cyclic alkyl chains, and the conditions under which they are formed.

The structural integrity of this compound (CPT) self-assembled monolayers on a gold (Au(111)) surface is highly dependent on the adsorption temperature. mdpi.com Studies using scanning tunneling microscopy (STM) have shown that the adsorption of CPT at room temperature results in the formation of disordered SAMs. mdpi.com However, elevating the solution temperature to 50°C facilitates the formation of well-ordered, closely packed SAMs. mdpi.com

Table 1: Adsorption Conditions and Surface Structures of this compound (CPT) SAMs on Au(111)

Adsorption TemperatureObserved Monolayer StructurePacking Arrangement
Room TemperatureDisorderedN/A
50 °CWell-ordered, closely packed(2√3 × √5)R41°

The thermal stability of CPT SAMs on Au(111) has been investigated using thermal desorption spectroscopy (TDS). These measurements reveal two primary desorption pathways for the molecules. mdpi.com The TDS data shows two dominant thermal desorption (TD) peaks occurring near 440 K. mdpi.com

The first peak corresponds to decomposed fragments of the molecule, specifically C₅H₉⁺ (mass-to-charge ratio m/e = 69), which are generated through the cleavage of the C-S bond. mdpi.com The second peak is attributed to the parent molecular species, C₅H₉SH⁺ (m/e = 102). mdpi.com This species is believed to be derived from the recombination of chemisorbed cyclopentanethiolates with hydrogen atoms on the gold surface just before desorption. mdpi.com In general, alkanethiol SAMs in a vacuum environment are stable up to approximately 350-400 K, at which point the Au-S bond breaks. nih.gov

Table 2: Thermal Desorption Peaks for this compound (CPT) SAMs on Au(111)

Desorption Peak TemperatureDesorbed SpeciesMass-to-Charge Ratio (m/e)Desorption Mechanism
~440 KC₅H₉⁺69Decomposition via C-S bond cleavage
C₅H₉SH⁺102Recombination of thiolate and hydrogen

The structure of a self-assembled monolayer is significantly influenced by the molecular backbone of the thiol. In the case of cyclic aliphatic thiols like this compound and cyclohexanethiol (B74751), the ring structure imposes geometric constraints that lead to different packing arrangements compared to their linear alkanethiol counterparts. mdpi.com While linear n-alkanethiols tend to adopt a trans-extended conformation to maximize van der Waals forces, the rigid ring of this compound dictates the intermolecular spacing and tilt of the adsorbed molecules. researchgate.net For aliphatic SAMs in general, an increase in the alkyl chain length leads to stronger intermolecular interactions and more ordered organic films. researchgate.net The cyclic structure plays a critical role in the balance between cross-linking and defragmentation within the monolayer film. acs.org

Van der Waals interactions between the adjacent hydrocarbon backbones are a crucial driving force in the formation and organization of SAMs. researchgate.net While the chemisorption of the sulfur headgroup to the gold substrate is the primary binding mechanism, the weaker van der Waals forces provide a significant energetic contribution that promotes the ordering of the molecules into a densely packed film. researchgate.net For aliphatic SAMs, these interactions between the alkyl chains encourage the formation of well-aligned organic thin films. researchgate.net The optimization of these attractive forces between the cyclopentyl rings is what drives the system toward a thermodynamically stable, ordered structure, such as the (2√3 × √5)R41° phase observed for CPT on Au(111). mdpi.comnih.gov

High-resolution STM imaging provides insight into the dynamic nature and stability of CPT monolayers at the molecular scale. mdpi.com Observations have revealed that defects within an ordered monolayer often begin at domain boundaries and around existing depressions on the surface. mdpi.com These initial imperfections can be followed by the formation of molecular-scale defects within the closely packed domains. mdpi.com The stability of these monolayers can be compromised by the surrounding environment. For instance, after immersing a pre-deposited CPT SAM in pure diethyl ether for an extended period of ten days, the structure of the monolayer was observed to change completely into a disordered phase, indicating significant molecular desorption and rearrangement. mdpi.com

Self-assembled monolayers of thiols are a foundational technology for functionalizing surfaces in various applications, including biosensing and nanopatterning. nih.govacs.org

In the field of biosensing , thiol SAMs provide a versatile platform for anchoring biorecognition elements, such as enzymes or antibodies, to electrode surfaces. nih.gov The SAM acts as a well-defined interface that can be tailored to create a suitable microenvironment for immobilizing biological molecules. nih.gov The formation of a dense, ordered monolayer, such as those formed by this compound under specific conditions, is critical for minimizing non-specific binding and ensuring the sensitivity and reliability of the biosensor. nih.gov

In nanopatterning , the response of SAMs to external stimuli like electron beams is utilized for lithography. A key distinction has been observed between linear and cyclic aliphatic thiols. While SAMs of linear aliphatic molecules tend to degrade under electron irradiation, SAMs made from cyclic aliphatic molecules, such as 4-cyclohexylcyclohexanethiols, exhibit a dominance of irradiation-induced cross-linking over defragmentation. acs.org This behavior makes them function as a negative resist in electron beam lithography, a process used to create nanoscale patterns. acs.org The stability imparted by the cyclic structure is fundamental to this performance, suggesting a similar potential for this compound-based SAMs in creating robust nanopatterns. acs.org

This compound in Polymer Chemistry

The thiol group of this compound is a key functional handle for a range of polymerization and polymer modification strategies. It enables the compound to act as a crucial modifying agent in controlling polymerization processes and in building complex polymer networks.

In polymer chemistry, chain transfer is a reaction that halts the growth of one polymer chain and initiates the growth of another. wikipedia.org This process is fundamental for controlling the molecular weight of polymers synthesized via radical polymerization. nih.gov Substances that facilitate this process are known as chain transfer agents (CTAs). wikipedia.org Thiols are a particularly effective class of CTAs due to the relative weakness and reactivity of the sulfur-hydrogen (S-H) bond. researchgate.netresearchgate.net

The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. bonlab.info Thiols typically exhibit high chain transfer constants, making them highly efficient at reducing polymer molecular weight even at low concentrations. researchgate.net While the specific Ctr for this compound is not widely reported, its reactivity can be contextualized by examining the constants for other aliphatic thiols.

Table 1: Chain Transfer Constants (Ctr) for Various Thiol Compounds in Styrene Polymerization

Chain Transfer Agent Chain Transfer Constant (Ctr)
1-Dodecanethiol 19
1-Butanethiol 22
Thiophenol 2.7
2-Methyl-2-propanethiol 3.6

Note: Values are approximate and can vary with reaction conditions. The data illustrates the general reactivity of thiols as chain transfer agents.

Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing material properties such as mechanical strength, thermal stability, and chemical resistance. rsc.orgacs.org this compound can be employed in crosslinking reactions, most notably through thiol-ene chemistry. mdpi.comwikipedia.org

The thiol-ene reaction is a "click" chemistry process involving the radical-mediated or base/acid-catalyzed addition of a thiol group across a carbon-carbon double bond (an "ene"). wikipedia.org When multifunctional thiols and/or multifunctional enes are used, a crosslinked network is formed. wikipedia.org For example, a polymer backbone containing pendant double bonds (enes) can be crosslinked by reacting it with a dithiol. Conversely, this compound, being a monofunctional thiol, can be used to connect different polymer chains if those chains possess multiple reactive sites, or it can be used to end-cap reactive sites on a network to control the final crosslink density. The reaction proceeds rapidly under mild conditions, often initiated by UV light, and is not inhibited by oxygen, making it a robust method for creating uniform polymer networks. acs.orgwikipedia.org

The formation of thioether (-S-) linkages is a valuable strategy for modifying polymer surfaces and synthesizing high-performance coatings. These linkages can improve properties such as adhesion, refractive index, and thermal stability. rsc.org One of the most efficient methods for forming thioether bonds is the thiol-epoxy reaction, another example of "click" chemistry. magtech.com.cnphotopolymer.it

In this reaction, the thiol group of this compound adds across an epoxy (oxirane) ring. The process is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻). photopolymer.itrsc.org This anion then attacks one of the carbon atoms of the epoxy ring, causing it to open and form a β-hydroxy thioether linkage. photopolymer.itnih.gov

Reaction Mechanism:

Deprotonation: R-SH + Base → RS⁻ + [Base-H]⁺

Nucleophilic Attack: RS⁻ + (Epoxide Ring) → R-S-CH₂-CH(O⁻)-

Protonation: R-S-CH₂-CH(O⁻)- + [Base-H]⁺ → R-S-CH₂-CH(OH)- + Base

This reaction is highly efficient and can be carried out under ambient conditions, making it ideal for creating or modifying polymer coatings. rsc.org The resulting hydroxyl groups can further enhance adhesion to surfaces or serve as sites for subsequent chemical modifications. nih.gov

Incorporating sulfur atoms into the main chain or side chains of a polymer can endow the material with enhanced properties, including improved mechanical strength, higher refractive index, and better thermal stability. rsc.orgacs.org this compound can serve as a key building block in the synthesis of such polymers.

Thiol-ene and thiol-yne (addition across a triple bond) polymerizations are primary methods for creating sulfur-containing polymer backbones. mdpi.comwiley-vch.de In these step-growth polymerizations, this compound can be reacted with monomers containing two or more 'ene' or 'yne' functionalities. For instance, reacting a dithiol with a diene results in a linear poly(thioether). While this compound is monofunctional, it can be used in combination with multifunctional thiols to control chain length or in reactions with multifunctional enes to create specific architectures. These atom-economical "click" reactions are high-yielding and tolerant of various functional groups, allowing for the synthesis of diverse and complex polymer structures. mdpi.comresearchgate.net

This compound in Functional Materials Development

The unique properties imparted by the sulfur atom make this compound a valuable component in the design of functional materials, particularly for applications in electronics where specific optical and electrical properties are required.

Sulfur-containing polymers are of significant interest in electronics and optoelectronics due to their unique properties. researchgate.netmdpi.com The incorporation of sulfur atoms into a polymer matrix can lead to materials with a high refractive index, valuable for optical applications such as lenses, coatings, and optical films. mdpi.com The polarizability of the sulfur atom contributes to these enhanced optical characteristics. cambridge.org

Role in Fabricating Biofunctional Surfaces

This compound, as a member of the alkanethiol family, plays a significant role in the fabrication of biofunctional surfaces through the formation of self-assembled monolayers (SAMs). nih.govnih.gov Biofunctional surfaces are designed to interact with biological systems in a controlled and specific manner, a critical aspect in the development of biomedical devices, biosensors, and tissue engineering scaffolds. elspub.com The thiol (-SH) group of this compound provides a robust anchor to metal surfaces, particularly gold, forming a densely packed and oriented molecular layer. dtic.milsemanticscholar.org This process of self-assembly is a spontaneous and convenient route for modifying the surface properties of materials. nih.govdtic.mil

The creation of these biofunctional surfaces leverages the versatility of SAMs. By forming a this compound monolayer, a surface can be endowed with specific chemical and physical properties dictated by the cyclic alkyl structure. These organized layers can provide a membrane-like microenvironment that is useful for immobilizing biological molecules. nih.gov The stability of such SAMs is a critical factor for their application in biosensing environments, as they must withstand exposure to buffer solutions and other measurement conditions. nih.gov While shorter-chain thiols can support efficient electron transfer, crucial for electrochemical biosensors, they may pack less effectively and exhibit lower stability compared to longer-chain counterparts. nih.gov The use of this compound offers a balance, providing a defined structure that can passivate a surface and alter its properties, such as hydrophobicity, which in turn influences biological responses like cell proliferation. researchgate.net

The primary role of this compound in this context is to act as a foundational layer upon which more complex biofunctionality can be built. The terminal cyclopentyl groups create a new interface that can prevent non-specific protein adsorption, a process known as biofouling, which is often the first step in adverse inflammatory responses to implanted materials. elsevierpure.com By creating a well-defined and stable surface, this compound SAMs pave the way for the subsequent attachment of specific biorecognition elements, such as enzymes, antibodies, or DNA, to create highly selective biosensors or to promote favorable cell-material interactions. nih.gov

Table 1: Properties of Thiol-Based Self-Assembled Monolayers (SAMs) for Biofunctional Surfaces
PropertyDescriptionRelevance to Biofunctional SurfacesReference
FormationSpontaneous adsorption and organization of thiol molecules from solution onto a metal substrate (e.g., gold).Provides a simple and robust method for surface modification. dtic.mil
StructureDensely packed, oriented monolayer with the sulfur headgroup bound to the metal and the organic substituent exposed.Creates a well-defined chemical interface, controlling surface energy and wettability. nih.govdtic.mil
StabilityThermodynamically stable and mechanically robust due to the strong sulfur-metal bond. Stability can be influenced by alkyl chain length.Ensures the durability and reliability of the biofunctional surface in biological media and under sensing conditions. nih.gov
FunctionalityThe terminal group of the thiol (e.g., the cyclopentyl group of this compound) dictates the surface's chemical properties.Allows for the precise tuning of surface properties to control protein adsorption, cell adhesion, and other biological interactions. dtic.milresearchgate.net

Supramolecular Assemblies Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.net this compound is a versatile building block for the construction of such assemblies due to its ability to participate in various non-covalent interactions. These interactions, while weaker than covalent bonds, are critical in biological processes and materials science, governing the formation of complex, functional architectures from individual molecular components. mdpi.com

The thiol group is the key functional moiety that enables this compound to engage in supramolecular chemistry. researchgate.net The assembly of this compound-based structures is driven by a combination of forces, including hydrogen bonding and van der Waals interactions. wikipedia.orgpressbooks.pub The reversibility and directionality of these weak interactions allow for the "self-assembly" of molecules into ordered structures, a process that is fundamental to creating functional supramolecular materials. researchgate.netmdpi.com The resulting architectures can range from simple dimers to complex, extended networks with unique properties and potential applications in areas like molecular recognition and catalysis. magtech.com.cn

Design and Synthesis of this compound-Based Supramolecular Networks

The design of supramolecular networks based on this compound hinges on the strategic use of its reactive thiol group and the specific non-covalent interactions it can form. A common and powerful method for creating such networks is through "click chemistry," a class of reactions that are rapid, efficient, and high-yielding. wikipedia.org The thiol-ene reaction, a prime example of click chemistry, involves the addition of a thiol group across a carbon-carbon double bond (an alkene). researchgate.net

The synthesis process offers tunability; by changing the solvent, the mechanical properties of the resulting network can be significantly altered. elsevierpure.com This approach allows for the creation of materials with tailored characteristics, such as specific mechanical strengths or porosities, by controlling the self-assembly and polymerization process. elsevierpure.com

Non-Covalent Interactions in this compound Supramolecular Systems

The structure, stability, and function of supramolecular systems derived from this compound are governed by a delicate balance of non-covalent interactions. rsc.org The two primary forces at play are hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The thiol group (-SH) in this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the sulfur atom). nih.govpressbooks.pub However, hydrogen bonds involving sulfur are generally weaker and less common than those involving more electronegative atoms like oxygen or nitrogen. pressbooks.pubnih.gov The bond between sulfur and hydrogen is less polarized than an O-H bond, resulting in a weaker dipole-dipole interaction. pressbooks.pub Despite their relative weakness, these S-H···S or S-H···X (where X is another acceptor atom) hydrogen bonds can play a crucial role in directing the assembly of molecules in the gas phase and in certain crystal structures. uva.es The presence of these interactions can stabilize specific conformations and molecular arrangements within a supramolecular network. libretexts.org

Table 2: Key Non-Covalent Interactions in this compound Systems
Interaction TypeDescriptionRole in this compound AssembliesReference
Hydrogen BondingAn attractive interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. The S-H group can act as a donor and the sulfur atom as an acceptor.Provides directionality to the assembly. S-H···S bonds are weaker than O-H···O bonds but can influence the specific geometry of the resulting structure. pressbooks.pubnih.govuva.es
Van der Waals Forces (London Dispersion)Weak intermolecular forces arising from temporary fluctuations in electron distribution, creating transient dipoles.A primary cohesive force for thiols, driven by the large, polarizable sulfur atom. These forces are critical for the packing and overall stability of the supramolecular network. wikipedia.org

Biochemical and Environmental Research Aspects of Cyclopentanethiol

Environmental Fate and Degradation Pathways

Information specifically detailing the environmental fate and degradation pathways of cyclopentanethiol is limited in the provided search results. This compound should not be released into the environment. fishersci.com

General information regarding the ring structure, cyclopentane (B165970), indicates it may undergo microbial oxidation to cyclopentanol (B49286) and then cyclopentanone (B42830). chemicalbook.com

One study exploring reductive sulfidation under bacterial conditions observed the transformation of cyclopent-2-en-1-one into cyclopentanone, which was subsequently converted to this compound. acs.org This suggests a potential biotransformation pathway that could lead to the formation of this compound in certain anaerobic environments, rather than its degradation.

Another application where this compound is involved in chemical transformation is the catalytic thiolation-depolymerization of certain plastics, indicating its reactivity in specific chemical recycling processes. nih.gov This represents a controlled chemical transformation rather than natural environmental degradation.

The relatively low annual production of this compound is suggested to limit potential environmental concerns. lookchem.com Studies on the toxicity and environmental impact of the compound are noted as subjects of study. ontosight.ai However, detailed environmental degradation pathways, such as abiotic or biotic breakdown in soil or water, are not explicitly described in the available information.

Environmental Release Prevention

Preventing the environmental release of this compound is crucial due to its flammability and potential to generate poisonous fumes upon combustion or at high temperatures, including sulfur oxides. tcichemicals.com Proper handling and storage are essential. Containers should be kept tightly closed and stored in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents and air, as it is air sensitive. fishersci.setcichemicals.comsigmaaldrich.cn Measures to prevent the build-up of electrostatic charge and the use of explosion-proof equipment are recommended when handling the substance. guidechem.comtcichemicals.comsigmaaldrich.cn

In the event of an accidental release, immediate actions focus on preventing the substance from entering drains or other waterways. tcichemicals.comsigmaaldrich.cnaksci.com Spilled material should be absorbed in dry sand or inert absorbent before being recovered into an airtight container. tcichemicals.com For larger spills, containment by bunding is advised. tcichemicals.com All sources of ignition must be removed, and spark-proof tools and explosion-proof equipment should be used during cleanup. tcichemicals.com Adhered or collected material requires prompt disposal in accordance with appropriate laws and regulations. tcichemicals.com

Degradation Mechanisms in Various Environmental Compartments

The degradation of organic contaminants in the environment, such as this compound, can occur through various mechanisms including phototransformation, biodegradation, metabolic reactions, hydrolysis, dissociation, and redox processes. epa.gov These mechanisms are influenced by environmental factors like the presence of microorganisms, pH, temperature, and the presence of other organic matter. epa.govmdpi.compsu.edu

In soil, factors such as solubility, biodegradation, hydrolysis, dissociation, sorption, volatility, rainfall, and evaporation affect whether a chemical leaches. epa.gov Water-soluble chemicals are more likely to leach and be biodegraded by soil microbes. epa.gov If biodegradation is rapid, leaching may be minimal. epa.gov Chemicals insoluble in water can be adsorbed in soil and may biodegrade very slowly, if at all. epa.gov Plants can also play a role in the degradation of organic contaminants through intracellular processes, although the extent depends on the contaminant structure. psu.edu

In water, transport mechanisms like diffusion, advection, mechanical dispersion, and hydrodynamic dispersion can aid in the spreading of contamination. epa.gov Degradation in water can be influenced by factors such as pH, the concentration of organic matter and mineral salts, and the presence of radical promoters. mdpi.com

While specific detailed research findings on the degradation mechanisms of this compound across various environmental compartments were not extensively found in the search results, the general principles of degradation for organic compounds and thiols in environmental matrices apply. Biodegradation by microorganisms is a primary pathway for the breakdown of many organic pollutants in soil and water. kepler.esresearchgate.net

Advanced Analytical Methods for this compound in Complex Matrices

Analyzing this compound in complex matrices requires advanced analytical techniques to ensure purity and identify components in mixtures. Spectroscopic and chromatographic methods are commonly employed for this purpose.

Spectroscopic Characterization (NMR, MS, IR, Raman)

Spectroscopic techniques are fundamental for determining the structure and identifying compounds. lehigh.edu Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy provide complementary information about a molecule's structure and composition. lehigh.eduwiley.comoutsourcedpharma.comspectroscopyonline.com

NMR Spectroscopy: NMR is a powerful technique for structural characterization and can be used to confirm the structure of compounds and determine purity. outsourcedpharma.com It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. lehigh.edu

Mass Spectrometry (MS): MS is used to determine the molecular mass of a compound and can aid in identifying unknown constituents within a sample. wiley.comoutsourcedpharma.com When coupled with chromatographic techniques, MS can provide mass information for separated components in a mixture. uni-mainz.de Predicted Collision Cross Section (CCS) values for this compound adducts can be calculated and used in conjunction with MS data for identification. uni.lu

IR Spectroscopy: IR spectroscopy measures the vibrational modes of a molecule, providing information about the functional groups present. lehigh.eduspectroscopyonline.com This technique is useful for identifying key structural features of this compound.

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a sample and can be used for the characterization of compounds. spectroscopyonline.com It offers advantages such as being non-destructive and the ability to analyze samples through packaging. spectroscopyonline.com

These spectroscopic methods can be used individually or in combination to provide comprehensive structural elucidation and characterization of this compound.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating mixtures into individual components, enabling the analysis of purity and the identification of components in complex matrices. chromtech.com Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used methods. uni-mainz.dechromtech.comresearchgate.netimgroupofresearchers.com

Gas Chromatography (GC): GC is suitable for separating volatile and semi-volatile compounds. uni-mainz.de It utilizes a gaseous mobile phase to carry the sample through a stationary phase within a column. uni-mainz.delcservicesltd.co.uk Separation is based on the differential partitioning of components between the gas phase and the stationary phase, influenced by factors like boiling point and affinity for the stationary phase. uni-mainz.dechromtech.com GC is often coupled with detectors, including Mass Spectrometry (GC-MS), for identification and quantification. spectroscopyonline.comuni-mainz.de

High-Performance Liquid Chromatography (HPLC): HPLC employs a liquid mobile phase to separate compounds in a mixture. uni-mainz.delcservicesltd.co.uk It is suitable for a wider range of compounds, including non-volatile and thermally labile substances. chromtech.com Separation is achieved as components interact to varying degrees with the stationary phase in the column. uni-mainz.de HPLC can also be coupled with various detectors, such as UV-Vis or Mass Spectrometry (LC-MS), for detection and identification. uni-mainz.deimgroupofresearchers.com

These chromatographic techniques, particularly when coupled with spectroscopic detectors like MS, provide powerful tools for analyzing the purity of this compound and characterizing its presence in complex mixtures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H10S guidechem.comfishersci.seuni.lu
Molecular Weight102.20 g/mol fishersci.se
PubChem CID15510 nih.govfishersci.sefishersci.cathegoodscentscompany.com
Physical DescriptionColorless liquid nih.gov
Boiling Point41.00 to 42.00 °C @ 16.00 mm Hg nih.gov
Solubility in Water758 mg/L @ 25 °C (calc.) / Slightly soluble nih.govguidechem.comfishersci.se
Density0.920-0.925 nih.gov
Refractive Index1.488 nih.gov
Flash Point77.00 °F (25.00 °C) TCC thegoodscentscompany.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)Source
[M+H]+103.05760119.7 uni.lu
[M+Na]+125.03954130.0 uni.lu
[M+NH4]+120.08414130.4 uni.lu
[M+K]+141.01348123.4 uni.lu
[M-H]-101.04304122.2 uni.lu
[M+Na-2H]-123.02499124.6 uni.lu
[M]+102.04977122.3 uni.lu
[M]-102.05087122.3 uni.lu

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Cyclopentanethiol Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of this compound, from predicting its fundamental properties to designing new molecules with tailored functionalities.

Predictive Modeling of Physicochemical Properties and Reactivity: Machine learning models are increasingly being employed to predict the properties of organosulfur compounds. nih.govresearchgate.net For this compound, AI can be trained on datasets of known thiols to predict its physicochemical properties, such as boiling point, vapor pressure, and solubility, with high accuracy. nih.govresearchgate.net Advanced algorithms like Decision Trees, Gradient Boosting, and Deep Neural Networks can model the complex relationships between molecular structure and properties. nih.govresearchgate.net This predictive power can accelerate the screening of potential applications by reducing the need for extensive experimental work. osti.gov Furthermore, ML models can predict the reactivity of the thiol group in this compound, aiding in the design of novel synthetic routes and the prediction of reaction outcomes. oup.com

Accelerating Discovery of Novel Derivatives: Generative AI models can explore vast chemical spaces to design novel this compound derivatives with desired characteristics. For instance, in the flavor and fragrance industry, AI can generate new chemical formulas for scents, significantly reducing the time-to-market for new products. visium.comisct.ac.jppersonalcareinsights.comgivaudan.comyoutube.com By inputting desired odor profiles, such as "alliaceous" or "meaty," these models can suggest modifications to the this compound structure to achieve specific sensory attributes. zhishangchem.com This approach moves beyond trial-and-error, enabling a more targeted and efficient discovery process. visium.com

Computational Screening for Biological Activity: AI and ML can be utilized to screen this compound and its potential derivatives for biological activity. By analyzing structure-activity relationships within large datasets of bioactive compounds, these models can identify molecules with a higher probability of interacting with specific biological targets. oup.com This is particularly relevant for the development of new pharmaceutical intermediates, a potential application for this compound. zhishangchem.comchemicalbook.com The use of computational methods can help prioritize which derivatives to synthesize and test, saving time and resources in the drug discovery pipeline. ijrar.orgijrar.orgmdpi.com

Table 1: Application of AI/ML in this compound Research

AI/ML Application Specific Use for this compound Potential Impact
Predictive Modeling Forecasting physicochemical properties (e.g., boiling point, solubility) and reactivity. nih.govresearchgate.net Faster screening for new applications and optimization of synthetic routes.
Generative Design Creating novel this compound derivatives with specific flavor and fragrance profiles. visium.comisct.ac.jp Accelerated development of new commercial products in the food and perfume industries.

| Virtual Screening | Identifying potential biological activities of this compound derivatives for pharmaceutical applications. oup.com | More efficient and cost-effective drug discovery and development processes. |

Development of New Applications in Emerging Technologies

The unique properties of the thiol group in this compound make it a candidate for use in several emerging technologies, particularly in materials science and nanotechnology.

Advanced Polymer Synthesis: In polymer chemistry, this compound can act as a chain transfer agent. zhishangchem.com Future research could explore its use in the synthesis of advanced polymers with tailored properties. Thiol-yne click chemistry, a highly efficient and versatile reaction, offers a pathway to creating complex polymer architectures. walshmedicalmedia.com The incorporation of this compound into polymer chains could lead to materials with enhanced thermal stability, self-healing capabilities, or specific optical properties. zhishangchem.com

Nanotechnology and Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and copper, enabling the formation of self-assembled monolayers (SAMs). zhishangchem.comnih.gov this compound can be used to create ordered, single-molecule-thick layers on these surfaces. zhishangchem.com These SAMs have potential applications in:

Nanosensors: By modifying the surface of a sensor with a this compound monolayer, it may be possible to create devices that can selectively detect specific analytes.

Anti-corrosion Coatings: The dense, organized structure of SAMs can act as a protective barrier against corrosion. zhishangchem.com

Biomedical Devices: Thiolated nanoparticles are being explored for various biomedical applications, including drug delivery and diagnostics. nih.govmdpi.comnih.gov The cyclopentyl group could influence the biocompatibility and cellular uptake of such nanoparticles.

Electronics and Molecular-Scale Devices: The ability to form well-defined monolayers on conductive surfaces opens up possibilities for using this compound derivatives in molecular electronics. Research in this area would focus on synthesizing derivatives with specific electronic functionalities that can be assembled into molecular-scale circuits or components.

Cross-Disciplinary Research Initiatives Involving this compound

The future of this compound research lies in breaking down the silos between traditional scientific disciplines. Collaborative efforts will be key to unlocking its full potential.

Medicinal Chemistry and Materials Science: There is a growing interest in the medicinal applications of thiol-containing compounds due to their antioxidant properties and ability to interact with biological systems. nih.govmst.edu Cross-disciplinary research between medicinal chemists and materials scientists could lead to the development of novel drug delivery systems. For example, this compound could be used to functionalize nanoparticles designed to carry therapeutic agents to specific targets within the body. mdpi.comjmchemsci.com The cyclopentyl structure could be modified to improve the bioavailability of drugs. zhishangchem.com

Food Science and Environmental Science: this compound is used as a flavoring agent in food. chemicalbook.comnih.gov Research at the intersection of food science and environmental science could focus on the lifecycle of such additives. This includes studying their stability in food matrices, their fate in the environment after consumption, and the development of more sustainable production methods. There is also potential for investigating the antioxidant properties of organosulfur compounds like this compound in preserving food quality. nih.govnih.govresearchgate.net

Computational Chemistry and Experimental Synthesis: A synergistic approach combining computational modeling and experimental work will be crucial. Computational chemists can use simulations to predict the properties and behavior of new this compound derivatives, guiding experimental chemists in their synthetic efforts. ijrar.orgijrar.org This iterative cycle of prediction and validation will accelerate the discovery and optimization of new materials and molecules based on the this compound scaffold. st-andrews.ac.uk

Sustainable and Circular Economy Approaches for this compound Chemistry

In line with the global shift towards a more sustainable chemical industry, future research on this compound will increasingly focus on green chemistry principles and circular economy models.

Green Synthesis Routes: Traditional methods for synthesizing thiols can involve harsh reagents and generate significant waste. Future research will likely focus on developing greener synthetic pathways to this compound and its derivatives. This could involve:

Biocatalysis: Using enzymes to catalyze the formation of the carbon-sulfur bond under mild conditions, reducing energy consumption and by-product formation.

Use of Renewable Feedstocks: Investigating routes to synthesize the cyclopentane (B165970) ring from biomass-derived sources, such as furfural, would reduce the reliance on petrochemicals. amazonaws.com

Green Solvents and Catalysts: Employing environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis process. researchgate.netmdpi.com

Circular Economy Principles: Applying circular economy principles to the lifecycle of products containing this compound is another important research frontier. This involves designing products for durability, reuse, and recyclability. For polymers synthesized using this compound, this could mean developing methods to depolymerize the material back to its constituent monomers, which can then be used to create new products. The goal is to move away from a linear "take-make-dispose" model to a circular one where resources are kept in use for as long as possible.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Q & A

Q. What spectroscopic methods are optimal for characterizing cyclopentanethiol’s structural purity, and how should data interpretation be standardized?

this compound’s purity can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). MS data (molecular ion peak at m/z 116) and fragmentation patterns (e.g., C₅H₁₀S isotopic clusters) should align with reference spectra. For NMR, the thiol proton (-SH) typically appears at δ 1.3–1.6 ppm in CDCl₃, while cyclopentane ring protons resonate between δ 1.5–2.2 ppm. Cross-validate with infrared (IR) spectroscopy for S-H stretching (~2550 cm⁻¹). Standardize protocols using CRC or LANGE’s Handbook for spectral benchmarks .

Q. How can researchers synthesize this compound with high yield while minimizing byproducts?

A common method involves thiolation of cyclopentanol via Mitsunobu reaction (using triphenylphosphine/diethyl azodicarboxylate) or nucleophilic substitution of cyclopentyl bromide with thiourea, followed by hydrolysis . Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to suppress disulfide formation. Monitor yield via gas chromatography (GC) using a DB-5 column (boiling point: 165.2°C ). Report detailed procedures per Beilstein Journal guidelines, including purity checks and error margins .

Q. What are the thermodynamic properties of this compound, and how do they influence its storage and handling?

Key properties include enthalpy of formation (ΔHf°(lq) = -89.5 kJ/mol ), boiling point (165.2°C ), and density (0.95 g/cm³ ). Store under nitrogen at ≤4°C to prevent oxidation. Use corrosion-resistant containers (e.g., amber glass) due to thiol reactivity. Reference CRC Handbook for vapor pressure and solubility data in solvent systems .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic values (e.g., ΔHf°) for this compound be resolved?

Discrepancies in enthalpy data (e.g., -89.5 kJ/mol vs. -106.3 kJ/mol for thiacyclohexane ) may arise from measurement techniques (e.g., calorimetry vs. computational models). Conduct comparative studies using bomb calorimetry and density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets. Validate against NIST-referenced data and publish full uncertainty analyses .

Q. What computational models best predict this compound’s reactivity in nucleophilic substitution reactions?

DFT studies (e.g., Gaussian 16) using solvation models (SMD for thiol-water interactions) can predict reaction pathways and activation energies. Compare with experimental kinetic data (e.g., SN2 reactions with alkyl halides). Include Cartesian coordinates and Gibbs free energy values in supplementary materials .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological systems), and how can they be mitigated?

Thiol volatility and matrix interference complicate GC-MS analysis. Derivatize with iodoacetamide to form stable thioethers, then analyze via LC-MS/MS with multiple reaction monitoring (MRM). Calibrate using deuterated internal standards (e.g., this compound-d₁₀) . Report limits of detection (LOD) and recovery rates per EPA/NIH protocols .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal standards: provide raw spectral data, experimental replicates, and statistical significance (p < 0.05) in supplementary files .
  • Contradiction Analysis : Use Bland-Altman plots for thermodynamic data comparisons and meta-analyses for literature inconsistencies .
  • Ethical Compliance : Disclose synthesis hazards (e.g., thiol toxicity) and obtain institutional review for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.